Acetophenone, tetrachloro derivative
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (Chloroform-d, 400 MHz):
- Aromatic protons on the 2,4-dichlorophenyl ring appear as a doublet of doublets at δ 7.45–7.55 ppm (J = 8.5 Hz).
- The dichloromethyl group (CCl₂) shows no protons, but adjacent carbons are observed in ¹³C NMR at δ 85–90 ppm.
- The ketone carbonyl carbon resonates at δ 195–200 ppm, characteristic of α-chlorinated ketones.
¹³C NMR Data Table
| Carbon Environment | Chemical Shift (ppm) |
|---|---|
| Aromatic C (Cl-substituted) | 130–140 |
| Carbonyl C (C=O) | 195–200 |
| Dichloromethyl C (CCl₂) | 85–90 |
Infrared (IR) Absorption Fingerprinting
Key IR absorption bands (cm⁻¹):
- C=O stretch : 1,710–1,730 (strong, sharp) due to the ketone group.
- C–Cl stretches : 550–750 (multiple peaks) from aromatic and aliphatic chlorine substituents.
- C–H bends : 1,200–1,400 (aromatic ring vibrations).
| Functional Group | Absorption Range (cm⁻¹) |
|---|---|
| Ketone (C=O) | 1,710–1,730 |
| C–Cl (aliphatic) | 650–750 |
| C–Cl (aromatic) | 550–600 |
Mass Spectrometric Fragmentation Patterns
The mass spectrum exhibits a molecular ion peak at m/z 257.9 ([M]⁺), consistent with the molecular weight. Key fragmentation pathways include:
- Loss of two chlorine atoms (m/z 186.9, [M – 2Cl]⁺).
- Cleavage of the C–C bond adjacent to the ketone, yielding a dichlorophenyl fragment (m/z 161.9).
- Isotopic patterns characteristic of chlorine (³⁵Cl and ³⁷Cl in a 3:1 ratio) confirm the presence of four chlorine atoms.
| Fragment Ion | m/z | Proposed Structure |
|---|---|---|
| [M]⁺ | 257.9 | Intact molecular ion |
| [M – Cl]⁺ | 222.9 | Loss of one chlorine atom |
| [C₆H₃Cl₂]⁺ | 161.9 | Dichlorophenyl cation |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trichloro-1-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4O/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTJQHYMIFWMOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222248 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71964-98-2 | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071964982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetophenone, tetrachloro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Acetophenone, tetrachloro derivative
- CAS No.: 71964-98-2
- Molecular Formula : C₈H₄Cl₄O
- Molecular Weight : 257.921 g/mol
- LogP : 3.57 (indicating high lipophilicity)
- InChI Key : VLTJQHYMIFWMOD-UHFFFAOYSA-N
Applications :
Primarily used in analytical chemistry for HPLC separations due to its distinct retention behavior on reverse-phase columns like Newcrom R1. Its method involves a mobile phase of acetonitrile, water, and phosphoric acid, adaptable for MS-compatible or UPLC applications .
Comparison with Similar Acetophenone Derivatives
Structural and Functional Group Variations
Halogenated Derivatives :
Key Structural Insights :
- Substituent Position : Para-substituted derivatives (e.g., p-chloro) are more common in drug synthesis due to steric and electronic effects, whereas tetrachloro derivatives are sterically hindered, limiting their use in biological systems but enhancing analytical retention .
- Halogen Type : Bromine’s larger atomic radius increases molecular weight and polarizability compared to chlorine, affecting reactivity in cross-coupling reactions .
Physical and Chemical Properties
Lipophilicity and Solubility :
- Tetrachloro derivative: LogP = 3.57, making it more hydrophobic than unsubstituted acetophenone (LogP ≈ 1.6) .
- Chloro Derivatives: LogP increases linearly with halogen count; 2-chloroacetophenone has LogP ~2.1 .
Reactivity in Hydrogenation :
Contrasts :
Q & A
Q. What are the standard synthetic routes for preparing tetrachloro-acetophenone derivatives, and what experimental conditions optimize yield?
Tetrachloro-acetophenone derivatives are typically synthesized via halogenation of parent acetophenones. Key methods include:
- Electrophilic substitution : Chlorination using Cl₂/FeCl₃ under controlled temperatures (0–25°C) to avoid over-halogenation.
- Nucleophilic displacement : Substitution of hydroxyl or nitro groups using PCl₅ or SOCl₂ in anhydrous conditions .
- Friedel-Crafts acylation : Chlorinated benzene derivatives react with acetyl chloride in the presence of AlCl₃ to introduce the ketone group . Optimization : Yield improvements (>80%) require inert atmospheres (N₂/Ar), stoichiometric control of halogenating agents, and purification via column chromatography .
Q. Which analytical techniques are most reliable for characterizing tetrachloro-acetophenone derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., para vs. ortho chlorination) via chemical shifts (e.g., carbonyl C=O at ~200 ppm) and coupling constants .
- IR Spectroscopy : Confirms C=O stretching (~1680 cm⁻¹) and C-Cl bonds (~550–750 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas, with fragmentation patterns distinguishing isomers .
- X-ray Crystallography : Resolves crystal packing and steric effects in polyhalogenated derivatives .
Advanced Research Questions
Q. How do steric and electronic effects of chlorine substituents influence the reactivity of tetrachloro-acetophenone in nucleophilic addition reactions?
Chlorine’s strong electron-withdrawing nature deactivates the carbonyl group, reducing nucleophilic attack rates. However:
- Steric hindrance : Ortho-chlorine substituents block approach of bulky nucleophiles (e.g., Grignard reagents), favoring para-substitution products.
- Electronic effects : Increased electrophilicity at the carbonyl carbon enhances reactivity with small nucleophiles (e.g., CN⁻) but requires polar aprotic solvents (e.g., DMF) to stabilize transition states . Methodological Insight : Kinetic studies using UV-Vis spectroscopy under varying temperatures (25–60°C) quantify activation parameters (ΔH‡, ΔS‡) .
Q. What strategies resolve contradictions in reported spectral data for tetrachloro-acetophenone derivatives?
Discrepancies often arise from:
- Isomeric mixtures : E/Z isomers in oxime derivatives (e.g., acetophenone oximes) split NMR signals. Use preparative TLC or HPLC to isolate pure isomers .
- Solvent effects : Chemical shifts vary with solvent polarity (e.g., CDCl₃ vs. DMSO-d₆). Standardize solvents and report δ-values with reference standards (e.g., TMS) .
- Impurity interference : Trace solvents (e.g., EtOAc) or byproducts mimic signals. Employ deuterated solvents and pre-purify samples via recrystallization .
Q. How can computational modeling predict the environmental fate and toxicity of tetrachloro-acetophenone derivatives?
- QSAR Models : Correlate logP values (lipophilicity) with bioaccumulation potential in aquatic organisms. Software like EPI Suite estimates biodegradation half-lives .
- Docking Studies : Simulate binding to enzymes (e.g., cytochrome P450) to predict metabolic pathways and toxicity endpoints .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity with environmental oxidants (e.g., OH• radicals) .
Methodological Challenges
Q. What safety protocols are critical when handling tetrachloro-acetophenone derivatives in the laboratory?
- Exposure Control : Use fume hoods and PPE (nitrile gloves, goggles) to prevent inhalation/contact. Monitor airborne levels via OSHA-compliant sensors .
- Waste Disposal : Halogenated waste must be segregated and incinerated at >1,000°C to prevent dioxin formation .
- Emergency Measures : Immediate decontamination with 5% NaHCO₃ for spills; eye exposure requires 15-minute flushing with saline .
Q. How can researchers address low yields in the α-bromination of tetrachloro-acetophenone derivatives?
Low yields stem from:
- Side reactions : Over-bromination or decomposition. Use pyridine hydrobromide perbromide as a mild brominating agent at 0°C .
- Solvent choice : Non-polar solvents (e.g., CCl₄) stabilize intermediates better than polar solvents .
- Catalyst optimization : Add catalytic HBr (0.1 eq.) to accelerate kinetics without promoting degradation .
Research Applications
Q. What role do tetrachloro-acetophenone derivatives play in synthesizing bioactive compounds?
- Antifungal agents : Derivatives like 2,2',4'-trichloroacetophenone inhibit fungal cytochrome P450 enzymes. SAR studies show enhanced activity with electron-withdrawing groups at the 4-position .
- CB2 Receptor Antagonists : Chlorinated acetophenones serve as precursors for pyrrole-based ligands with nanomolar affinity for cannabinoid receptors .
- Photodynamic Therapy : UV-activated derivatives generate ROS, useful in cancer cell apoptosis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
